

An In-depth Technical Guide on 2,4-Dichlorobutanoic Acid

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Compound of Interest

Compound Name: 2,4-Dichlorobutanoic acid

Cat. No.: B12958408

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This guide provides a comprehensive overview of **2,4-Dichlorobutanoic acid**, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core chemical properties, synthesis, and analytical characterization, with a focus on practical applications and safety considerations.

Core Chemical and Physical Properties

2,4-Dichlorobutanoic acid is a halogenated carboxylic acid. The presence of chlorine atoms at the 2 and 4 positions significantly influences its reactivity and physical properties.

A summary of its key identifiers and computed properties is presented below.[\[1\]](#)[\[2\]](#)

Property	Value
IUPAC Name	2,4-dichlorobutanoic acid
CAS Number	18017-35-1
Molecular Formula	C ₄ H ₆ Cl ₂ O ₂
Molecular Weight	156.99 g/mol
Canonical SMILES	<chem>C(CCl)C(C(=O)O)Cl</chem>
InChI Key	PBXMTUXTVCDLLU-UHFFFAOYSA-N
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Topological Polar Surface Area	37.3 Å ²
Complexity	84.1

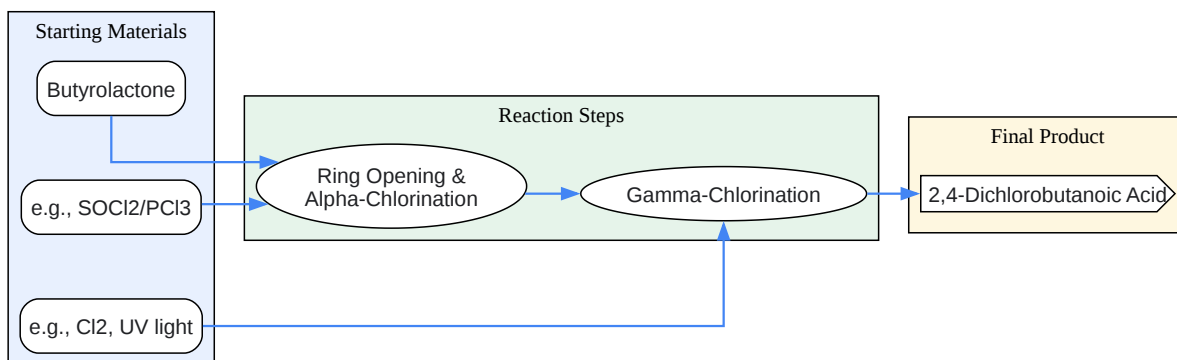
Data sourced from PubChem.[\[1\]](#)[\[2\]](#)

Synthesis and Mechanistic Considerations

The synthesis of **2,4-Dichlorobutanoic acid** is not as widely documented as that of its aromatic analogue, 2,4-Dichlorophenoxyacetic acid. However, general principles of halogenation of aliphatic carboxylic acids can be applied. A plausible synthetic route involves the chlorination of a suitable butanoic acid derivative.

From a field perspective, controlling the regioselectivity of chlorination is the primary challenge in synthesizing this molecule. The alpha-position (C2) is activated by the carboxylic acid group, making it susceptible to halogenation, often via a Hell-Volhard-Zelinsky-type reaction. The gamma-position (C4) is less activated, and its chlorination would likely require different reaction conditions, possibly involving free-radical halogenation.

A conceptual synthesis workflow is outlined below:



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Caption: Conceptual workflow for the synthesis of **2,4-Dichlorobutanoic acid**.

Spectroscopic and Analytical Characterization

For any researcher, robust analytical characterization is non-negotiable to confirm the identity and purity of a synthesized or procured compound.

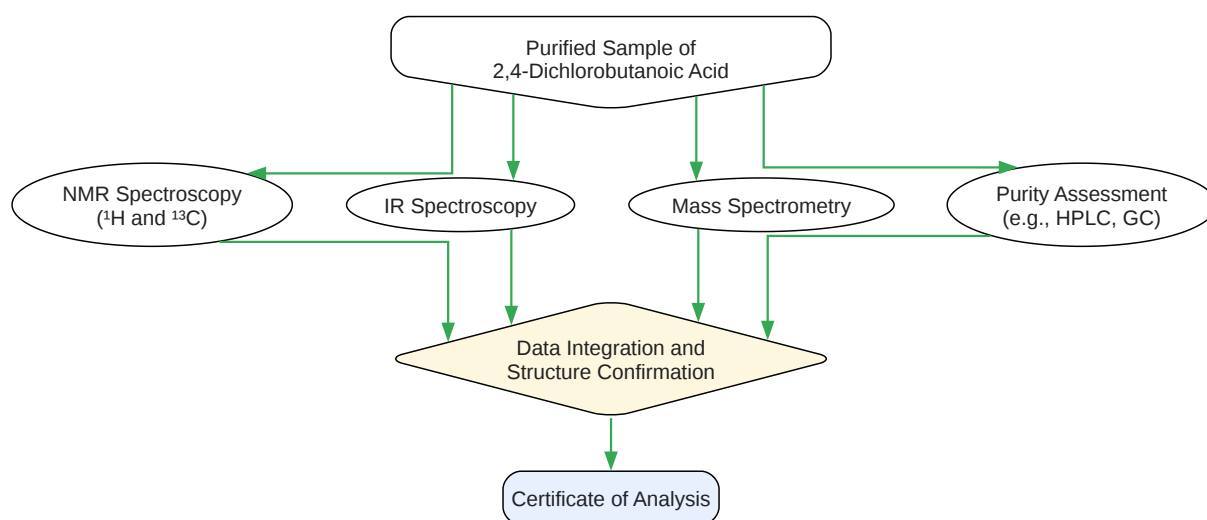
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the C2, C3, and C4 positions. The proton at C2 will be a multiplet due to coupling with the C3 protons. The C3 protons will appear as a complex multiplet due to coupling with protons at both C2 and C4. The protons at C4 will likely be a triplet. The carboxylic acid proton will appear as a broad singlet.
- ¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the electron-withdrawing chlorine and carboxylic acid groups.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm^{-1}). A sharp, strong absorption for the C=O (carbonyl) stretch will be observed around 1700 cm^{-1} . C-Cl stretching vibrations will be visible in the fingerprint region (typically 600-800 cm^{-1}).

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.[3]

An effective analytical workflow ensures the unambiguous identification of **2,4-Dichlorobutanoic acid**.



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Caption: A typical analytical workflow for the characterization of **2,4-Dichlorobutanoic acid**.

Applications in Drug Development and Research

Halogenated organic acids like **2,4-Dichlorobutanoic acid** are valuable intermediates in organic synthesis. They can serve as building blocks for more complex molecules due to the reactive sites introduced by the chlorine atoms and the carboxylic acid group.

In the context of drug development, such compounds can be used in the synthesis of novel pharmacologically active agents. The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions, allowing for the generation of a library of derivatives for screening. For instance, it is listed as an impurity of Levetiracetam, an anti-convulsant medication, indicating its potential role as a starting material or intermediate in related syntheses.^[1]

Toxicology and Safety Profile

While specific toxicological data for **2,4-Dichlorobutanoic acid** is not extensively available, it is prudent to handle it with the care afforded to other halogenated carboxylic acids. For comparison, the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is harmful if swallowed, can cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.^{[4][5]}

General Safety Precautions:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) for **2,4-Dichlorobutanoic acid** before handling.

Conclusion

2,4-Dichlorobutanoic acid is a chemical compound with significant potential as an intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique structure, with two chlorine atoms and a carboxylic acid functional group, provides multiple avenues for chemical modification. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in a research and development setting.

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